2,3,4-Trihydroxybenzylhydrazine (also known as Ro 4-4602) is a potent inhibitor of aromatic amino acid decarboxylase, particularly Dopa decarboxylase (DDC). [, , , , ] It plays a significant role in research investigating catecholamine synthesis and function, especially related to L-3,4-dihydroxyphenylalanine (L-DOPA) metabolism. [, ]
2,3,4-Trihydroxybenzylhydrazine is a chemical compound with the molecular formula CHNO. It is recognized primarily as a metabolite of benserazide, which is used in conjunction with levodopa for treating Parkinson's disease. The compound features three hydroxyl groups attached to a benzene ring and a hydrazine group at the benzyl position, contributing to its biochemical properties and therapeutic effects .
2,3,4-Trihydroxybenzylhydrazine is classified as an aromatic hydrazine derivative. It is synthesized from 2,3,4-trihydroxybenzaldehyde through reactions with hydrazine hydrate. This compound is significant in medicinal chemistry due to its role in inhibiting the enzyme catechol-O-methyltransferase (COMT), which is involved in the metabolism of catecholamines like dopamine .
The synthesis of 2,3,4-trihydroxybenzylhydrazine typically involves the following steps:
Industrial synthesis may optimize these conditions for higher yields and purity, often resulting in solid forms stored at low temperatures to maintain stability .
The molecular structure of 2,3,4-trihydroxybenzylhydrazine can be represented as follows:
This arrangement contributes to its reactivity and biological activity .
2,3,4-Trihydroxybenzylhydrazine participates in several chemical reactions:
These reactions lead to various products depending on the conditions employed .
The primary mechanism of action for 2,3,4-trihydroxybenzylhydrazine involves its role as a competitive inhibitor of dopa decarboxylase (an enzyme converting L-dopa into dopamine). By binding to the active site of this enzyme, it prevents the conversion process both centrally (in the brain) and peripherally (in other tissues), thereby increasing dopamine levels which can enhance neurotransmission and cognitive functions .
Relevant analyses indicate that the compound's reactivity is influenced by its hydroxyl groups which can participate in hydrogen bonding and electrophilic substitution reactions .
2,3,4-Trihydroxybenzylhydrazine has several applications in scientific research:
2,3,4-Trihydroxybenzylhydrazine (THBH) is a substituted benzylhydrazine derivative with systematic chemical names reflecting its aromatic and functional group chemistry. It is formally named 4-(hydrazinylmethyl)benzene-1,2,3-triol according to IUPAC nomenclature rules [9]. The compound’s core structure consists of a pyrogallol moiety (1,2,3-trihydroxybenzene) with a hydrazinemethyl (–CH₂–NH–NH₂) substituent at the 4-position [4] [9].
Table 1: Nomenclature and Identifiers of 2,3,4-Trihydroxybenzylhydrazine
Category | Identifier |
---|---|
Systematic IUPAC Name | 4-(Hydrazinylmethyl)benzene-1,2,3-triol |
CAS Registry Number | 3614-72-0 |
Molecular Formula | C₇H₁₀N₂O₃ |
Other Common Synonyms | Ro-4-5127; Benserazide Impurity; Dopashydrazine Impurity 6; 1-(2,3,4-Trihydroxybenzyl)hydrazine |
UNII Identifier | D387W7W5XW |
The molecular structure has been confirmed through spectroscopic and crystallographic analyses, with SMILES notation represented as NNCC1=CC=C(O)C(O)=C1O [9]. Its hydrazine group enables nucleophilic reactivity, while the adjacent hydroxyl groups contribute to hydrogen-bonding capacity and metal-chelating properties [4].
THBH emerged historically as a key metabolite of the anti-Parkinson’s drug benserazide (Ro 4-4602), developed by Hoffmann-La Roche in the 1960s [7] [10]. Research revealed that benserazide undergoes enzymatic hydrolysis in intestinal and hepatic tissues, releasing THBH as its biologically active form [10]. This discovery established THBH’s role as the actual peripheral decarboxylase inhibitor responsible for protecting L-DOPA from metabolism outside the central nervous system in Parkinson’s therapy [10].
The compound was initially investigated under the Roche developmental code Ro 4-5127, reflecting its origin within Roche’s neuropharmacological research program [4]. Its isolation and characterization provided critical insights into benserazide’s mechanism of action, where THBH acts as a potent inhibitor of aromatic L-amino acid decarboxylase (AADC) in peripheral tissues [7] [10].
THBH exhibits distinct physical and chemical characteristics that influence its analytical detection and biochemical interactions:
Table 2: Experimental and Predicted Physicochemical Properties
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 170.17 g/mol | Calculated from C₇H₁₀N₂O₃ [4] [9] |
Appearance | White to Light Brown Solid | - |
Boiling Point | 491.4 ± 45.0 °C (Predicted) | [4] |
Density | 1.498 ± 0.06 g/cm³ (Predicted) | [4] |
pKa | 9.46 ± 0.40 (Predicted) | Indicates weak acidity [4] |
Solubility | Slightly soluble in DMSO; Very slightly soluble in methanol | Requires sonication/heating [4] |
Crystal Form | Oxalic Acid Salt Available | C₉H₁₂N₂O₇; CID 71752784 [3] [8] |
The compound demonstrates limited solubility in common organic solvents, often necessitating specialized preparation techniques like sonication or heating in dimethyl sulfoxide (DMSO) for analytical work [4]. Its oxalic acid salt form (CAS 3614-72-0) is frequently employed as a reference standard in pharmaceutical analysis due to enhanced stability [4] [8]. The predicted pKa value of ~9.46 suggests protonation behavior consistent with phenolic hydroxyl groups, influencing its behavior in chromatographic separations [4]. Isotopically labeled derivatives (e.g., ¹⁵N₂-methylate) have been synthesized for advanced metabolic and pharmacokinetic studies, with molecular formula C₈H₁₄¹⁵N₂O₄ and molecular weight 204.19 g/mol [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7